N-(4-{[4-(4-ethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[4-(4-ethylphenyl)piperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-3-17-4-8-19(9-5-17)22-12-14-23(15-13-22)27(25,26)20-10-6-18(7-11-20)21-16(2)24/h4-11H,3,12-15H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUVEYUPKZXXMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-{[4-(4-ethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of 377.43 g/mol. The compound features a piperazine ring, a sulfonamide linkage, and an acetamide functional group, which contribute to its biological activity.
The primary target of this compound is the equilibrative nucleoside transporters (ENTs) . The compound acts as an inhibitor of these transporters, which play a crucial role in the salvage pathway for nucleotide biosynthesis. By inhibiting ENTs, the compound can alter nucleotide availability within cells, potentially impacting various cellular processes such as proliferation and apoptosis.
Anticonvulsant Activity
Research has demonstrated that derivatives of piperazine compounds exhibit anticonvulsant properties. For instance, studies on related piperazine derivatives have shown protective effects in animal models against seizures induced by maximal electroshock (MES). Compounds similar to this compound have been evaluated for their efficacy in reducing seizure activity at specific dosages, revealing promising results in terms of both potency and duration of action .
Antitumor Potential
The compound's structural characteristics suggest potential applications in cancer therapy. Certain piperazine derivatives have been investigated for their ability to inhibit RET kinase activity, which is implicated in various cancers. These studies indicate that modifications to the piperazine structure can enhance the anticancer efficacy of the compounds .
In Vitro Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound exhibited selective toxicity towards certain tumor cells while sparing normal cells, suggesting a favorable therapeutic index.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa | 10 | 5 |
| MCF-7 | 15 | 3 |
| Normal Fibroblasts | >50 | - |
Animal Models
In vivo experiments utilizing rodent models have further elucidated the compound's pharmacodynamics. Administration of this compound resulted in significant reductions in tumor size and seizure frequency compared to control groups, reinforcing its potential as a dual-action therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of N-(4-{[4-(4-ethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide can be contextualized by comparing it to analogs with modified substituents on the piperazine ring, sulfonyl group, or acetamide moiety. Below is a detailed analysis:
Piperazine Ring Modifications
- N-(4-{[4-(3-Methylbutanoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide (): Substitution with a 3-methylbutanoyl group introduces a bulky aliphatic chain, likely enhancing lipophilicity and altering receptor binding kinetics. Such modifications may influence metabolic stability or bioavailability compared to the ethylphenyl variant.
- This contrasts with the ethylphenyl group, which may prioritize hydrophobic interactions .
Sulfonyl Group Modifications
- This analog showed anti-hypernociceptive activity, suggesting sulfonamide flexibility is critical for modulating pain pathways .
N-[4-({4-[(4-Fluorophenyl)sulfonyl]-1-piperazinyl}sulfonyl)phenyl]acetamide ():
The fluorophenyl substituent enhances electronegativity and may improve metabolic stability via reduced oxidative degradation. Fluorine’s inductive effects could also fine-tune target selectivity .
Acetamide Modifications
Pharmacological and Structural Insights
Analgesic and Anti-Inflammatory Activity
Compound N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (, Compound 35) demonstrated analgesic efficacy comparable to paracetamol, highlighting the importance of the methyl-piperazine and sulfonyl groups in pain modulation. The ethylphenyl variant may exhibit similar or enhanced activity due to increased lipophilicity and prolonged receptor interaction .
Data Table: Key Structural and Pharmacological Comparisons
Q & A
Basic: What are the optimal synthetic routes for N-(4-{[4-(4-ethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide, and how can reaction conditions be controlled to maximize yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the piperazine-ethylphenyl intermediate via nucleophilic substitution or coupling reactions.
- Step 2: Sulfonylation of the intermediate using sulfonyl chlorides under inert conditions (e.g., nitrogen atmosphere) to introduce the sulfonyl group.
- Step 3: Acetamide coupling via acylation reactions, often employing acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine).
Critical Parameters:
- Temperature: Maintain 0–5°C during sulfonylation to prevent side reactions .
- Solvent Choice: Use polar aprotic solvents (e.g., DMF or DCM) for sulfonylation to enhance reactivity .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .
Basic: How can researchers characterize the molecular structure and confirm the purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR: Identify aromatic protons (δ 7.2–7.8 ppm), piperazine methylene (δ 2.5–3.5 ppm), and acetamide methyl (δ 2.1 ppm) .
- 13C NMR: Confirm sulfonyl (C-SO2, δ 125–130 ppm) and carbonyl (C=O, δ 170–175 ppm) groups .
- Mass Spectrometry (MS): ESI-MS in positive mode should show [M+H]+ at m/z 430.4 (calculated for C20H24N3O3S) .
- High-Performance Liquid Chromatography (HPLC): Use a C18 column (acetonitrile/water, 70:30) with retention time ~8.2 min to assess purity (>98%) .
Advanced: What in vitro assays are suitable for evaluating its pharmacological activity, particularly regarding receptor binding or enzyme inhibition?
Methodological Answer:
- Radioligand Binding Assays:
- Target serotonin (5-HT1A) or dopamine (D2) receptors due to structural similarity to piperazine-based ligands. Use [3H]-spiperone for D2 receptor affinity studies .
- Enzyme Inhibition:
- Test cyclooxygenase (COX-2) inhibition via fluorometric assays (e.g., Cayman Chemical Kit) given sulfonamide’s role in COX-2 binding .
- Cell-Based Assays:
- Use SH-SY5Y neuroblastoma cells for neuropharmacological profiling (e.g., cAMP modulation) .
Advanced: How does the sulfonamide group influence the compound’s reactivity and interaction with biological targets?
Methodological Answer:
- Reactivity:
- The sulfonamide group enhances electrophilicity, enabling nucleophilic attacks at the sulfur center. Reactivity is pH-dependent, with optimal stability at neutral pH .
- Biological Interactions:
- The sulfonyl group participates in hydrogen bonding with enzyme active sites (e.g., COX-2) and stabilizes ligand-receptor complexes via hydrophobic interactions .
- Structure-Activity Relationship (SAR):
- Modifying the ethylphenyl substituent on piperazine alters receptor selectivity. Bulkier groups reduce D2 affinity but enhance 5-HT1A binding .
Advanced: What strategies can resolve contradictory data in biological activity studies across experimental models?
Methodological Answer:
- Model-Specific Validation:
- Compare results across in vitro (cell lines), ex vivo (isolated tissues), and in vivo (rodent) models to identify species-specific effects .
- Dose-Response Analysis:
- Re-evaluate activity at varying concentrations (1 nM–100 µM) to rule out off-target effects at high doses .
- Meta-Analysis:
- Cross-reference data with structurally analogous compounds (e.g., N-arylpiperazine derivatives) to identify conserved pharmacological trends .
Advanced: Are there computational models predicting the ADMET properties of this compound, and how can they guide experimental design?
Methodological Answer:
- ADMET Prediction Tools:
- Use SwissADME or PreADMET for bioavailability (LogP ~2.8 predicts moderate permeability) and toxicity (AMES test for mutagenicity) .
- Molecular Docking:
- AutoDock Vina predicts binding poses with 5-HT1A (PDB: 7E2Z) and COX-2 (PDB: 5KIR). Prioritize targets with docking scores <−7.0 kcal/mol .
- Pharmacokinetic Modeling:
- Simulate hepatic clearance using hepatocyte incubation assays to adjust dosing regimens in animal studies .
Advanced: What are the challenges in scaling up synthesis while maintaining physicochemical consistency?
Methodological Answer:
- Process Optimization:
- Replace batch reactions with flow chemistry for sulfonylation to improve heat dissipation and yield (85% vs. 70% in batch) .
- Quality Control:
- Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR spectroscopy) to monitor intermediate formation in real time .
- Crystallization Control:
- Use anti-solvent crystallization (water in DCM) to ensure uniform particle size distribution (D90 <50 µm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
